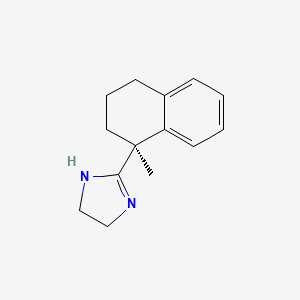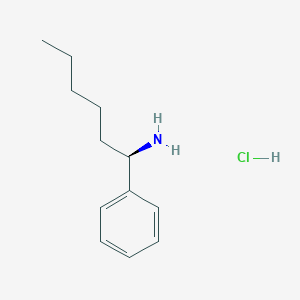![molecular formula C12H11N3O B11891331 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline](/img/structure/B11891331.png)
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The ethoxy group at the 6th position of the quinoline ring adds to its unique chemical properties. Pyrazoloquinolines have been studied for over a century due to their diverse biological and photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the condensation of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group.
Multicomponent Synthesis: This approach involves heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of dihydro derivatives.
科学的研究の応用
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a therapeutic agent.
作用機序
The mechanism of action of 6-Ethoxy-1h-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: The parent compound without the ethoxy group.
6-Methoxy-1h-pyrazolo[3,4-b]quinoline: A similar compound with a methoxy group instead of an ethoxy group.
6-Chloro-1h-pyrazolo[3,4-b]quinoline: A derivative with a chloro group at the 6th position.
Uniqueness
6-Ethoxy-1h-pyrazolo[3,4-b]quinoline is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group may enhance the compound’s solubility and ability to interact with specific molecular targets compared to its analogs .
特性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
6-ethoxy-1H-pyrazolo[3,4-b]quinoline |
InChI |
InChI=1S/C12H11N3O/c1-2-16-10-3-4-11-8(6-10)5-9-7-13-15-12(9)14-11/h3-7H,2H2,1H3,(H,13,14,15) |
InChIキー |
GHBKZDUKORBQBL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=CC3=C(NN=C3)N=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-4H-chromeno[4,3-d]pyrimidin-4-one](/img/structure/B11891284.png)





![tert-Butyl 6-methylene-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11891315.png)
![2-Methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11891326.png)
![3-Acetyl-4-methyl-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11891333.png)


